2-(Isobutylthio)ethanol

説明

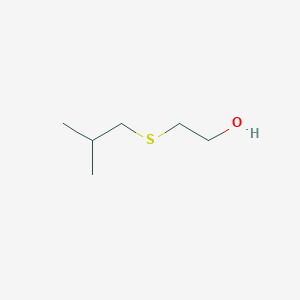

2-(Isobutylthio)ethanol, also known as 2-Hydroxyethyl Isobutyl Sulfide, is a colorless to light yellow clear liquid . It has a molecular formula of C6H14OS and a molecular weight of 134.24 .

Molecular Structure Analysis

The 2-(Isobutylthio)ethanol molecule contains a total of 21 bond(s). There are 7 non-H bond(s), 4 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 sulfide(s) . It consists of 14 Hydrogen atom(s), 6 Carbon atom(s), 1 Oxygen atom(s), and 1 Sulfur atom(s) .Physical And Chemical Properties Analysis

2-(Isobutylthio)ethanol has a boiling point of 88 °C/15 mmHg, a specific gravity (20/20) of 0.97, and a refractive index of 1.48 . It is a liquid at 20 degrees Celsius .科学的研究の応用

Renewable Fuel Production

Ethanol, including derivatives such as 2-(Isobutylthio)ethanol, has been extensively studied for its potential in renewable energy sources. For instance, ethanol and its blends with diesel have been shown to reduce CO, soot, and SO2 emissions in diesel engines, although they may increase NOx emissions and reduce power output. The addition of ethanol to diesel fuel, without requiring significant engine modifications, presents a pathway toward cleaner combustion and emission reduction in diesel engines (Özer Can, İsmet Çelikten, N. Usta, 2004).

Biofuel Synthesis

Metabolic engineering approaches have enabled the production of higher alcohols, such as isobutanol, from glucose using modified microorganisms. These higher alcohols offer advantages over ethanol due to their higher energy density and lower hygroscopicity, making them more suitable as gasoline substitutes. This approach leverages the host organism's amino acid biosynthetic pathway, diverting 2-keto acid intermediates for alcohol synthesis (S. Atsumi, T. Hanai, J. Liao, 2008).

Catalytic Synthesis and Utilization

Advancements in catalysis have improved the synthesis of higher alcohols from synthesis gas derived from coal or natural gas. Research into dual catalyst bed reactors and slurry phase reaction systems aims to increase the productivity of isobutanol and other higher alcohols, highlighting the role of catalysis in achieving economically viable biofuel production (R. Herman, 2000).

Chemical Kinetic Combustion Model

Understanding the combustion chemistry of alcohols is crucial for their application as biofuels. A comprehensive chemical kinetic model for butanol isomers, including insights into their unique oxidation features and combustion properties, provides valuable information for designing engines that can efficiently utilize these biofuels (S. M. Sarathy et al., 2012).

Syngas-Based Higher Alcohols Synthesis

The direct synthesis of higher alcohols from syngas (CO + H2) presents a versatile and environmentally friendly alternative to traditional methods. Despite challenges in achieving industrial-scale efficiency, recent research efforts have made significant progress, highlighting the potential of syngas as a feedstock for producing valuable chemical commodities and fuels (H. T. Luk et al., 2017).

Safety And Hazards

2-(Isobutylthio)ethanol does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 . In case of inhalation, skin contact, eye contact, or ingestion, medical advice or attention should be sought . It’s important to wear suitable protective equipment and avoid generating vapour or mist .

特性

IUPAC Name |

2-(2-methylpropylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCYOFJZGIAXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isobutylthio)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)